molecular formula C18H13N3OS3 B2776169 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide CAS No. 896353-07-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide

Cat. No.: B2776169
CAS No.: 896353-07-4
M. Wt: 383.5
InChI Key: KAUCMTNSOXMZMI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(methylsulfanyl)benzamide is a useful research compound. Its molecular formula is C18H13N3OS3 and its molecular weight is 383.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide and its derivatives have been studied for their potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). In a study by Lynch et al. (2006), compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were synthesized and evaluated for anti-inflammatory activity. Two of these compounds showed significant anti-inflammatory effects, indicating the potential of such structures in NSAID development (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Role in Supramolecular Gelators

A study by Yadav and Ballabh (2020) focused on the role of methyl functionality in N-(thiazol-2-yl)benzamide derivatives, including N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide, as supramolecular gelators. The research highlighted the influence of non-covalent interactions in the gelation behavior of these compounds, particularly in ethanol/water and methanol/water mixtures, demonstrating their potential in material science and nanotechnology applications (Yadav & Ballabh, 2020).

Synthesis and Structural Analysis

Saeed and Rafique (2013) conducted a study on the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which relates to the chemical structure of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide. This study provides insights into the synthesis and structural characterization of similar benzamide derivatives, contributing to the understanding of their chemical properties and potential applications in various fields (Saeed & Rafique, 2013).

Anticancer Activity

Research by Ravinaik et al. (2021) on related N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed significant anticancer activity against various cancer cell lines. This suggests that compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide may have potential applications in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS3/c1-23-12-8-6-11(7-9-12)16(22)21-18-20-14(10-24-18)17-19-13-4-2-3-5-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCMTNSOXMZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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